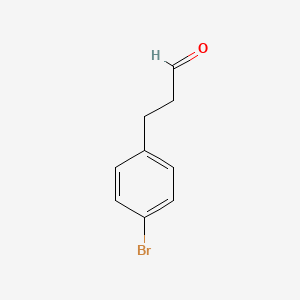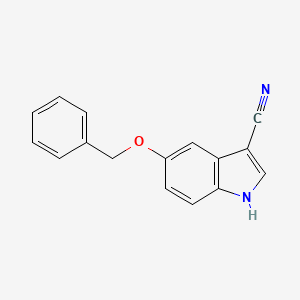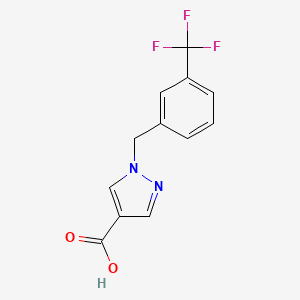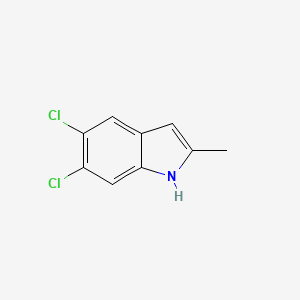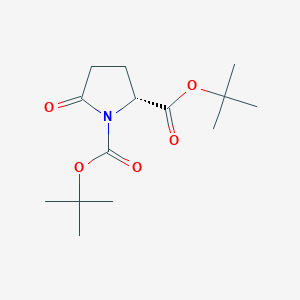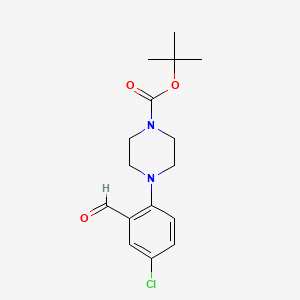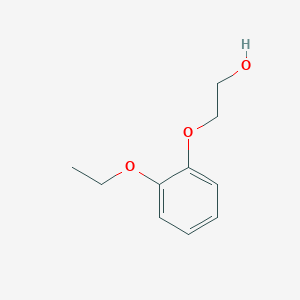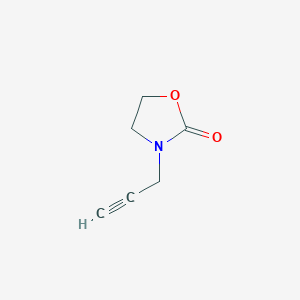
(3-Iodo-2-methylphenyl)methanol
Vue d'ensemble
Description
(3-Iodo-2-methylphenyl)methanol is a useful research compound. Its molecular formula is C8H9IO and its molecular weight is 248.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Lipid Dynamics and Methanol as a Solvent
Methanol is a common solubilizing agent for studying transmembrane proteins/peptides in biological and synthetic membranes. Research by Nguyen et al. (2019) using small angle neutron scattering revealed methanol's significant impact on lipid dynamics in cell membranes. Increased methanol concentration resulted in enhanced lipid mixing and kinetics in phosphocholine vesicles, impacting the structure-function relationship in bilayers and potentially influencing studies involving biomembranes and proteolipids Nguyen et al. (2019).
Methanol in Biological Conversion
The biological conversion of methanol into chemicals and fuels is a growing area of interest. Whitaker et al. (2017) engineered Escherichia coli to utilize methanol, leading to the conversion of methanol into biomass components such as succinate and malate. This conversion is a significant step towards the efficient biological production of chemicals using methanol Whitaker et al. (2017).
Methanol in Organic Synthesis
Methanol is a versatile molecule in organic synthesis. Sarki et al. (2021) utilized methanol for selective N-methylation of amines and transfer hydrogenation of nitroarenes. Their method highlights methanol's role as a hydrogen source and C1 synthon, proving useful in pharmaceutical synthesis Sarki et al. (2021).
Methanol as a Building Block
Methanol serves as a fundamental building block in obtaining more complex chemical structures. Dalena et al. (2018) discussed methanol's role in producing acetic acid, methyl tertiary butyl ether, dimethyl ether, and methylamine. The conversion of CO2 to methanol was noted as a method for reducing CO2 emissions, underlining methanol's environmental significance Dalena et al. (2018).
Safety and Hazards
Propriétés
IUPAC Name |
(3-iodo-2-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO/c1-6-7(5-10)3-2-4-8(6)9/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKFJUYXMBJNKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1I)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20567302 | |
| Record name | (3-Iodo-2-methylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20567302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76350-89-5 | |
| Record name | (3-Iodo-2-methylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20567302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

